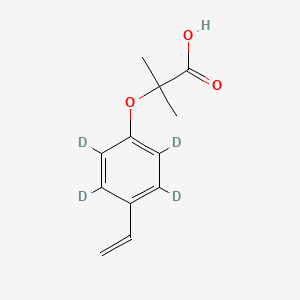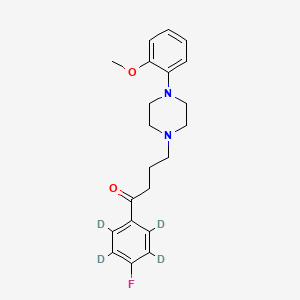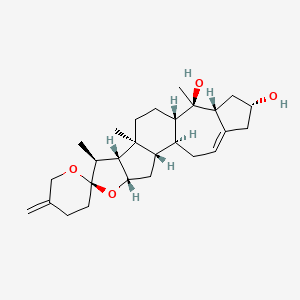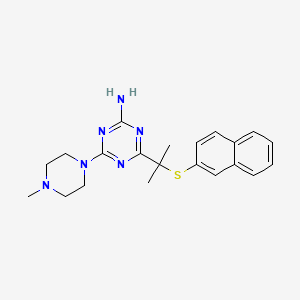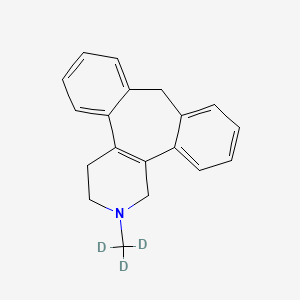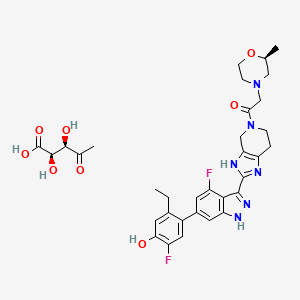
(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with three methyl groups. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 can be synthesized through several synthetic routes. One common method involves the reaction of 1,3,5-trimethyl-4-bromopyrazole with triisopropyl borate under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of 1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The pyrazole ring provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparación Con Compuestos Similares
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 can be compared with other boronic acid derivatives:
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride: Similar structure but lacks deuterium labeling.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pinacol ester group instead of a boronic acid group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure but with a pinacol ester group
The uniqueness of 1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 lies in its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.
Propiedades
Fórmula molecular |
C6H11BN2O2 |
|---|---|
Peso molecular |
157.00 g/mol |
Nombre IUPAC |
[3,5-dimethyl-1-(trideuteriomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3/i3D3 |
Clave InChI |
AWOUMBMZDWJMGM-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=C(C(=N1)C)B(O)O)C |
SMILES canónico |
B(C1=C(N(N=C1C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


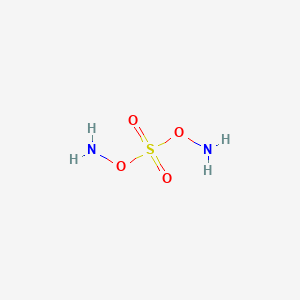
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
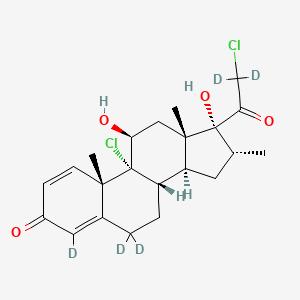
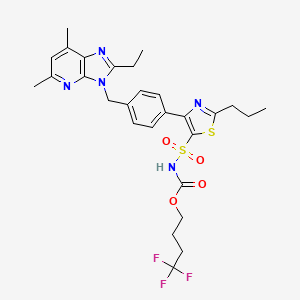
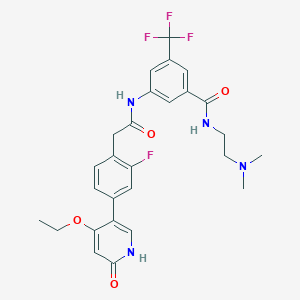
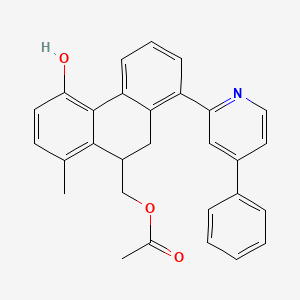
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
